2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
CAS No.: 232596-44-0
Cat. No.: VC6266960
Molecular Formula: C9H7N3O2S
Molecular Weight: 221.23
* For research use only. Not for human or veterinary use.
![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid - 232596-44-0](/images/structure/VC6266960.png)
CAS No. | 232596-44-0 |
---|---|
Molecular Formula | C9H7N3O2S |
Molecular Weight | 221.23 |
IUPAC Name | 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12) |
Standard InChI Key | BPCKVRSSTCYOCV-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O |
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring fused to a thiazole moiety via an amino (-NH-) linker at position 2 of the thiazole ring, with a carboxylic acid (-COOH) group at position 4. Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid |
Molecular Formula | |
Molecular Weight | 221.23 g/mol |
SMILES | C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O |
InChI Key | BPCKVRSSTCYOCV-UHFFFAOYSA-N |
The pyridine ring (a six-membered aromatic ring with one nitrogen atom) and the thiazole ring (a five-membered ring containing nitrogen and sulfur) create a planar, conjugated system conducive to π-π interactions.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous thiazole-carboxylic acid derivatives exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice. Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks for -NH (3300–3200 cm), -COOH (1700–1680 cm), and C=N (1600–1580 cm) groups .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole core.
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Amino Functionalization: Nucleophilic substitution at position 2 of the thiazole with 2-aminopyridine introduces the pyridinylamino group.
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Carboxylation: Oxidation or hydrolysis of a pre-existing substituent (e.g., -CH) at position 4 generates the carboxylic acid moiety.
A representative reaction scheme is:
Optimization Challenges
Key challenges include:
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Low Yields: Steric hindrance from the pyridine ring during amination reduces reaction efficiency.
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Purification: The polar carboxylic acid group complicates isolation via standard organic solvents, necessitating chromatographic techniques .
Chemical Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid group () deprotonates in alkaline media, forming a carboxylate anion (), while the pyridinylamino group () acts as a weak base. This amphoteric nature enables zwitterionic forms in physiological pH ranges.
Derivative Synthesis
The compound serves as a precursor for:
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Amides: Reaction with amines (e.g., isopropylamine) forms bioactive amide derivatives.
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Metal Complexes: Coordination with transition metals (e.g., Cu, Zn) via the thiazole nitrogen and carboxylate oxygen enhances antimicrobial activity .
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25.0 |
The carboxylic acid group enhances solubility and membrane penetration, critical for bioavailability.
Industrial and Research Applications
Medicinal Chemistry
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Drug Candidates: Serves as a scaffold for kinase inhibitors and anti-inflammatory agents.
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Prodrug Design: Esterification of the -COOH group improves pharmacokinetic profiles .
Material Science
Conjugated π-systems enable applications in organic semiconductors and fluorescent probes .
Comparative Analysis with Structural Analogues
Future Directions
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Solubility Studies: Quantitative solubility data in aqueous and organic solvents are needed for formulation development.
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In Vivo Testing: Preclinical trials to validate toxicity and efficacy in disease models.
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Computational Modeling: DFT studies to predict reactivity and binding modes with biological targets.
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